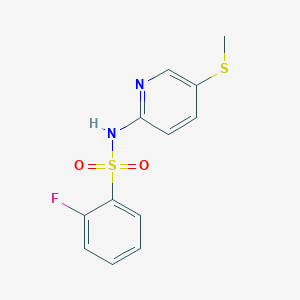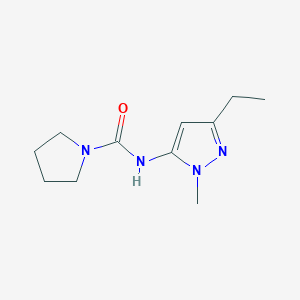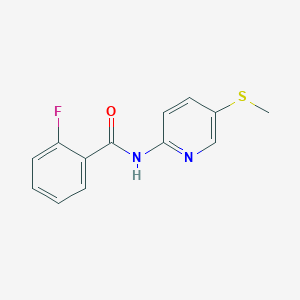
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is a chemical compound that belongs to the family of thiomorpholines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has been shown to exhibit various biochemical and physiological effects, including:
- Anticancer activity: 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
- Neuroprotective activity: 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease. It has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine in lab experiments include its potential as a lead compound for the development of new drugs and its versatility as a building block for the synthesis of new materials. However, its limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.
Future Directions
There are several future directions for the research on 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine, including:
- Investigation of its potential use in treating other diseases: Further research is needed to investigate the potential use of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine in treating other diseases such as Parkinson's disease and multiple sclerosis.
- Development of new compounds: 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine can be used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
- Investigation of its toxicity: Further research is needed to investigate the potential toxicity of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine and its derivatives.
Conclusion
In conclusion, 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is a chemical compound with potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 3-chloromethylpyridine with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with phenylboronic acid in the presence of a palladium catalyst to obtain 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine.
Scientific Research Applications
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science.
Medicinal Chemistry: 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Drug Discovery: 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has been identified as a potential lead compound for the development of new drugs. It has been investigated for its potential use as a scaffold for the synthesis of new compounds with improved pharmacological properties.
Material Science: 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics.
properties
IUPAC Name |
3-phenyl-4-(pyridin-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-6-15(7-3-1)16-13-19-10-9-18(16)12-14-5-4-8-17-11-14/h1-8,11,16H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHDHKMSDMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)


![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)


![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
